2-{2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL}propanoate
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Overview
Description
2-{2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL}propanoate is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-B]pyridine core, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The presence of a propanoate group at the 3-position of the pyridine ring and a methyl group at the 2-position of the pyrrole ring further defines its chemical identity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL}propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-B]pyridine Core: The initial step involves the construction of the pyrrolo[2,3-B]pyridine core. This can be achieved through a cyclization reaction of a suitable precursor, such as 2-aminopyridine, with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 2-position of the pyrrole ring through a methylation reaction using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Propanoate Group: The final step involves the esterification of the 3-position of the pyridine ring with a propanoic acid derivative, such as propanoic anhydride, in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-{2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL}propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving abnormal cell proliferation and signaling pathways.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. These interactions can lead to changes in cellular processes, such as cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-B]pyridine derivatives: These compounds share the pyrrolo[2,3-B]pyridine core but differ in the substituents attached to the core structure.
2-Methyl-1H-pyrrolo[2,3-B]pyridine: Similar to 2-{2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL}propanoate but lacks the propanoate group.
Uniqueness
This compound is unique due to the presence of both the methyl group at the 2-position of the pyrrole ring and the propanoate group at the 3-position of the pyridine ring. These structural features contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-6(11(14)15)9-7(2)13-10-8(9)4-3-5-12-10/h3-6H,1-2H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCVGPRJHCAYFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC=C2)C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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